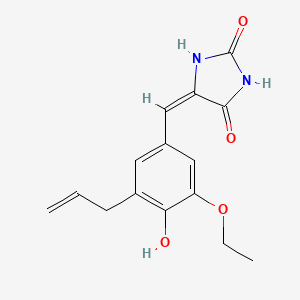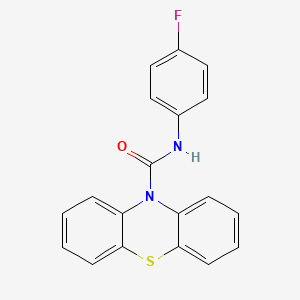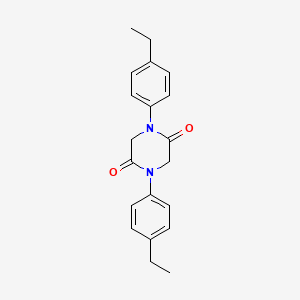
1,4-bis(4-ethylphenyl)-2,5-piperazinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-bis(4-ethylphenyl)-2,5-piperazinedione, also known as BEEP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, materials science, and catalysis. BEEP is a derivative of the well-known compound piperazine, which has been used in pharmaceuticals and other industries for decades. In
Wirkmechanismus
The mechanism of action of 1,4-bis(4-ethylphenyl)-2,5-piperazinedione is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. In particular, 1,4-bis(4-ethylphenyl)-2,5-piperazinedione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 1,4-bis(4-ethylphenyl)-2,5-piperazinedione has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects
1,4-bis(4-ethylphenyl)-2,5-piperazinedione has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 1,4-bis(4-ethylphenyl)-2,5-piperazinedione can inhibit the growth of cancer cells and reduce the production of inflammatory mediators. In vivo studies have shown that 1,4-bis(4-ethylphenyl)-2,5-piperazinedione can reduce inflammation and oxidative stress in animal models of disease, such as colitis and arthritis. 1,4-bis(4-ethylphenyl)-2,5-piperazinedione has also been shown to have a low toxicity profile and is well-tolerated in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
1,4-bis(4-ethylphenyl)-2,5-piperazinedione has several advantages for lab experiments, including its low toxicity profile, reproducible synthesis method, and potential applications in various fields. However, 1,4-bis(4-ethylphenyl)-2,5-piperazinedione also has some limitations, including its limited solubility in water and its relatively high cost compared to other compounds.
Zukünftige Richtungen
There are several future directions for research on 1,4-bis(4-ethylphenyl)-2,5-piperazinedione, including:
1. Further studies on the mechanism of action of 1,4-bis(4-ethylphenyl)-2,5-piperazinedione, including its interactions with enzymes and signaling pathways in cells.
2. Development of novel 1,4-bis(4-ethylphenyl)-2,5-piperazinedione-based compounds with improved properties, such as solubility and bioavailability.
3. Investigation of the potential applications of 1,4-bis(4-ethylphenyl)-2,5-piperazinedione in the treatment of various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.
4. Development of 1,4-bis(4-ethylphenyl)-2,5-piperazinedione-based materials with novel properties, such as self-healing and stimuli-responsive behavior.
5. Exploration of the catalytic properties of 1,4-bis(4-ethylphenyl)-2,5-piperazinedione-based metal complexes in organic synthesis.
In conclusion, 1,4-bis(4-ethylphenyl)-2,5-piperazinedione is a promising compound with potential applications in various fields. Its synthesis method is reliable and reproducible, and its mechanism of action and biochemical and physiological effects have been studied extensively. Further research on 1,4-bis(4-ethylphenyl)-2,5-piperazinedione is needed to fully understand its potential and to develop novel compounds and materials based on its structure.
Synthesemethoden
The synthesis of 1,4-bis(4-ethylphenyl)-2,5-piperazinedione can be achieved through a multi-step process involving the reaction of piperazine with 4-ethylbenzoyl chloride, followed by a reduction step using sodium borohydride. The resulting product is then subjected to a cyclization reaction using acetic anhydride and sulfuric acid. The final product is obtained after purification using column chromatography. This synthesis method has been reported in several scientific papers and is considered reliable and reproducible.
Wissenschaftliche Forschungsanwendungen
1,4-bis(4-ethylphenyl)-2,5-piperazinedione has been studied extensively for its potential applications in various fields. In medicine, 1,4-bis(4-ethylphenyl)-2,5-piperazinedione has been shown to have anti-inflammatory and anti-cancer properties. In materials science, 1,4-bis(4-ethylphenyl)-2,5-piperazinedione has been used as a building block for the synthesis of novel polymers and materials. In catalysis, 1,4-bis(4-ethylphenyl)-2,5-piperazinedione has been used as a ligand for the synthesis of metal complexes with potential applications in organic synthesis.
Eigenschaften
IUPAC Name |
1,4-bis(4-ethylphenyl)piperazine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-3-15-5-9-17(10-6-15)21-13-20(24)22(14-19(21)23)18-11-7-16(4-2)8-12-18/h5-12H,3-4,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAKQOQMLCUNGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(=O)N(CC2=O)C3=CC=C(C=C3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(4-ethylphenyl)piperazine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(dimethylamino)ethyl]-N'-(2-fluorophenyl)thiourea](/img/structure/B5716418.png)


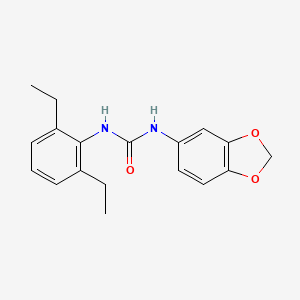
![2-(2,4-dichlorophenyl)-N'-{[(2,3-dimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5716438.png)
![4-chloro-2-{[4-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B5716444.png)
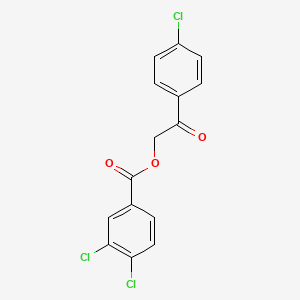
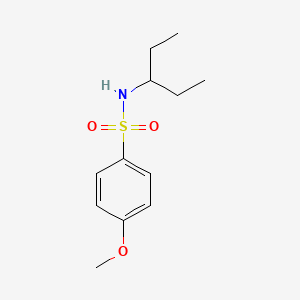
![2-{4-[1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}ethanol](/img/structure/B5716471.png)
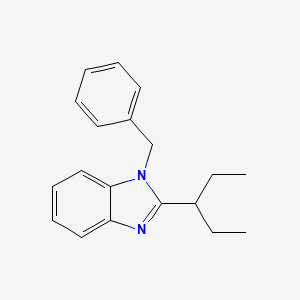
![4-chloro-N-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5716483.png)
